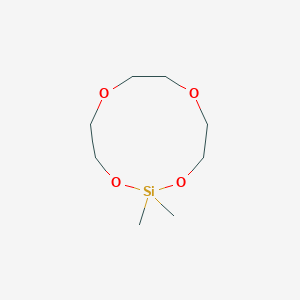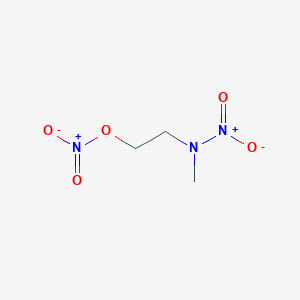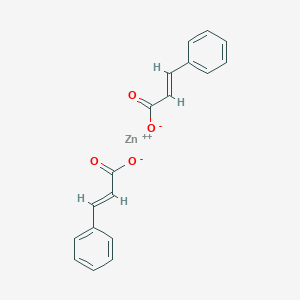
Zinc cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc cinnamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, cosmetics, and materials science. Zinc cinnamate is a white powder that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of zinc cinnamate is not fully understood, but it is believed to be due to its ability to chelate metal ions and scavenge free radicals. This results in a reduction in oxidative stress and inflammation, which can lead to various health benefits.
Biochemische Und Physiologische Effekte
Zinc cinnamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that zinc cinnamate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that zinc cinnamate can reduce oxidative stress and improve liver function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using zinc cinnamate in lab experiments is its low toxicity and high solubility in organic solvents. However, one limitation is its relatively high cost compared to other chemicals.
Zukünftige Richtungen
There are several future directions for research on zinc cinnamate. One area of interest is its potential use in the treatment of cancer and other diseases. Another area of interest is its use as a UV filter in cosmetics. Additionally, research on the synthesis of zinc cinnamate and its derivatives could lead to the development of new materials with unique properties.
Synthesemethoden
Zinc cinnamate can be synthesized by reacting cinnamic acid with zinc oxide in the presence of a solvent such as ethanol or methanol. The reaction is typically carried out at high temperatures and under reflux conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Zinc cinnamate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, zinc cinnamate has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and arthritis. In cosmetics, zinc cinnamate has been used as a UV filter due to its ability to absorb UV radiation. In materials science, zinc cinnamate has been used as a precursor for the synthesis of other materials such as zinc oxide nanoparticles.
Eigenschaften
CAS-Nummer |
18957-59-0 |
|---|---|
Produktname |
Zinc cinnamate |
Molekularformel |
C18H14O4Zn |
Molekulargewicht |
359.7 g/mol |
IUPAC-Name |
zinc;(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Zn/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChI-Schlüssel |
LZQDMXSNTYKRAW-RWUXNGIBSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Zn+2] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Zn+2] |
Andere CAS-Nummern |
6798-77-2 18957-59-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



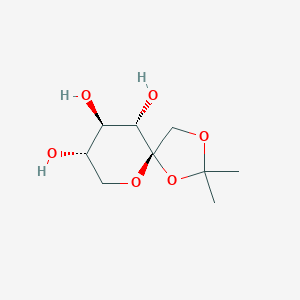
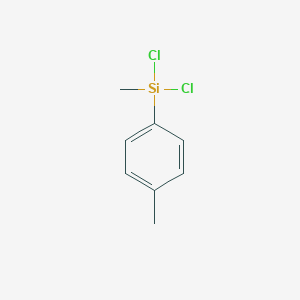
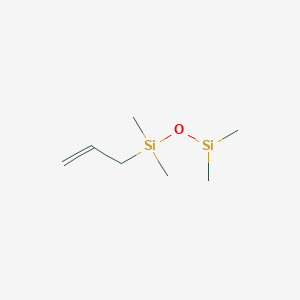
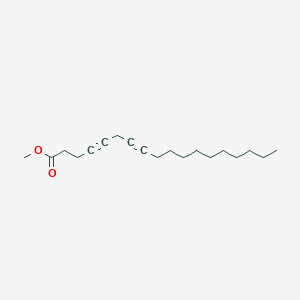
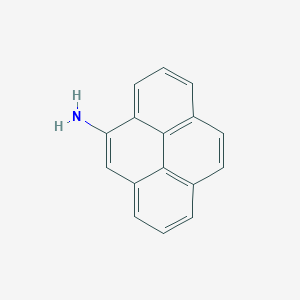
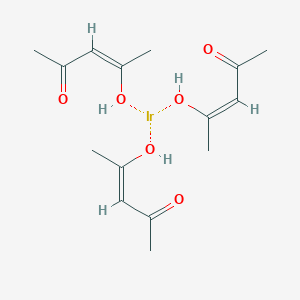
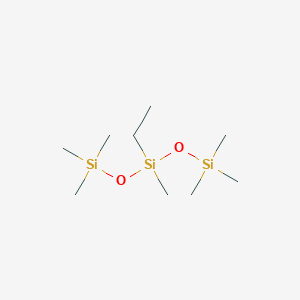
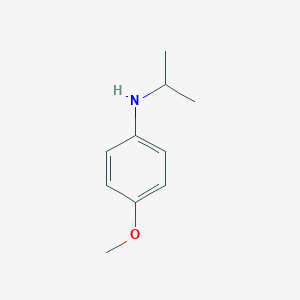
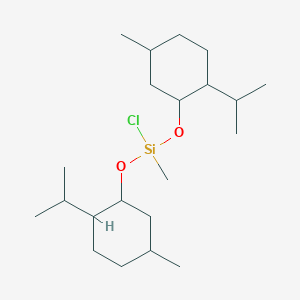
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

